molecular formula C14H15BrN4OS B280091 N-(2-bromo-4-methylphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]thiourea

N-(2-bromo-4-methylphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]thiourea

Cat. No.: B280091
M. Wt: 367.27 g/mol
InChI Key: FWPLBTGRHVQHRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromo-4-methylphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]thiourea is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]thiourea typically involves multiple steps. The starting materials often include 2-bromo-4-methylphenyl isothiocyanate and 1-ethyl-1H-pyrazole-4-carboxylic acid. The reaction conditions usually require a solvent such as dichloromethane or tetrahydrofuran, and the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction parameters are optimized to ensure scalability and reproducibility, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]thiourea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-bromo-4-methylphenyl)carbamothioyl]furan-2-carboxamide
  • N-[(4-methylphenyl)carbamothioyl]-2-nitrobenzamide

Uniqueness

N-(2-bromo-4-methylphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H15BrN4OS

Molecular Weight

367.27 g/mol

IUPAC Name

N-[(2-bromo-4-methylphenyl)carbamothioyl]-1-ethylpyrazole-4-carboxamide

InChI

InChI=1S/C14H15BrN4OS/c1-3-19-8-10(7-16-19)13(20)18-14(21)17-12-5-4-9(2)6-11(12)15/h4-8H,3H2,1-2H3,(H2,17,18,20,21)

InChI Key

FWPLBTGRHVQHRZ-UHFFFAOYSA-N

SMILES

CCN1C=C(C=N1)C(=O)NC(=S)NC2=C(C=C(C=C2)C)Br

Canonical SMILES

CCN1C=C(C=N1)C(=O)NC(=S)NC2=C(C=C(C=C2)C)Br

Origin of Product

United States

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